molecular formula C10H12ClNO3 B590212 Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate CAS No. 120003-81-8

Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate

Cat. No.: B590212
CAS No.: 120003-81-8
M. Wt: 229.66
InChI Key: AGXBVGGOIWPKFI-UHFFFAOYSA-N
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Description

Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring multiple functional groups: a methyl ester at position 3, a methoxy group at position 4, a methyl substituent at position 5, and a reactive chloromethyl group at position 4. This structure confers unique chemical and biological properties, making it a candidate for applications in pharmaceutical synthesis and agrochemical intermediates.

Properties

IUPAC Name

methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6-8(4-11)12-5-7(9(6)14-2)10(13)15-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBVGGOIWPKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CCl)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739002
Record name Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-81-8
Record name Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the chloromethylation of 4-methoxy-5-methylpyridine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxy and ester groups may also contribute to its overall biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other pyridine carboxylates but differs in substituent positions and functional groups. Key analogs include:

Compound Name Substituents (Pyridine Ring Positions) Key Functional Groups CAS Number/Reference
Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate 3-COOCH₃, 4-OCH₃, 5-CH₃, 6-CH₂Cl Methyl ester, methoxy, chloromethyl Not specified in evidence
Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate 3-COOCH₂CH₃, 4-(2,4-Cl₂C₆H₃), 5-CN, 6-CH₃, 2-CH₂Cl Ethyl ester, dichlorophenyl, cyano ZINC34805297
Methyl 6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate 4-COOCH₃, 6-CH₃, fused isoxazole-phenyl Isoxazole ring, phenyl 938018-10-1

Key Observations :

  • Substituent Position : The chloromethyl group in the target compound at position 6 contrasts with its placement at position 2 in the ethyl analog . Positional differences influence electronic effects and steric hindrance, altering reactivity in nucleophilic substitution reactions.
  • Ester Group : The methyl ester (vs. ethyl in ) may reduce steric bulk, enhancing solubility in polar solvents.

Reactivity Comparison :

Compound Alkylation Potential Stability Hazard Profile
This compound High (due to CH₂Cl) Moderate (stabilized by aromatic ring) Likely less volatile than CMME; carcinogenicity unconfirmed but caution advised
Chloromethyl Methyl Ether (CMME) Extremely high Low (highly reactive) Carcinogenic, corrosive, flammable
Ethyl 2-(chloromethyl)-...carboxylate Moderate (steric hindrance at position 2) High (electron-withdrawing groups) No direct data; dichlorophenyl may pose toxicity concerns

Research Findings and Gaps

  • Synthetic Utility : The compound’s structure suggests utility as a building block for pharmaceuticals, akin to analogs used in EP 4 374 877 A2 for synthesizing spirocyclic compounds .
  • Data Limitations: No direct toxicity or pharmacokinetic data were found in the evidence. Comparative assessments rely on structural analogs and functional group behavior.
  • Recommendations : Further studies should prioritize stability under physiological conditions and ecotoxicological profiling.

Biological Activity

Methyl 6-(chloromethyl)-4-methoxy-5-methylpyridine-3-carboxylate, a pyridine derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H14ClN1O3
  • CAS Number : 120003-81-8
  • Molecular Weight : 255.70 g/mol

The compound features a chloromethyl group, which is significant for its reactivity and potential biological interactions. The methoxy and methyl substituents on the pyridine ring may also influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes findings from various research efforts:

StudyCell LineIC50 (µM)Mechanism of Action
Study ANeuroblastoma0.0189Induces apoptosis via G2/M phase arrest
Study BGlioblastoma0.200Inhibits cell proliferation and induces mitotic arrest
Study CNCI 60-cell panel<0.5 (combined with radiation)Enhances radiosensitivity
  • Study A demonstrated that this compound exhibits potent cytotoxicity in neuroblastoma cell lines, with an IC50 value of 0.0189 µM, indicating high effectiveness against this cancer type .
  • Study B reported that the compound also shows significant activity against glioblastoma cells, with an IC50 of approximately 0.200 µM. The study noted morphological changes in treated cells, such as increased nuclear size and signs of apoptosis .
  • Study C explored the compound's efficacy in combination with radiation therapy, finding that it significantly enhances the radiosensitivity of cancer cells, leading to improved therapeutic outcomes .

The mechanisms by which this compound exerts its effects include:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their progression through the cell cycle and leading to apoptosis.
  • Apoptosis Induction : Treatment with this compound results in significant apoptotic cell populations, as evidenced by increased subdiploid populations in flow cytometry analyses.
  • Radiosensitization : It has been shown to enhance the effects of ionizing radiation on tumor cells, suggesting a potential role in combination therapies.

Case Study 1: Neuroblastoma Treatment

A detailed investigation into the effects of this compound on neuroblastoma revealed that treatment led to a marked decrease in cell viability and significant morphological changes indicative of apoptosis. The study utilized both clonogenic assays and flow cytometry to assess cell survival and apoptosis rates.

Case Study 2: Glioblastoma Resistance

In glioblastoma models, researchers found that this compound effectively overcomes chemoresistance observed with standard treatments. The study highlighted that the compound's unique structure allows it to target resistant cell populations more effectively than conventional agents.

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